molecular formula C8H7Br B128962 2-Bromostyrene CAS No. 2039-88-5

2-Bromostyrene

Cat. No. B128962
CAS RN: 2039-88-5
M. Wt: 183.04 g/mol
InChI Key: SSZOCHFYWWVSAI-UHFFFAOYSA-N
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Patent
US07741375B2

Procedure details

Into a 3 necked 500 mL round bottom flask, equipped with a cooling condenser, a self equalizing addition funnel and a rubber septum, methyl triphenyl phosphonium bromide (54.5 g, 0.153 moles, Aldrich) was suspended in THF (120 mL). After flashing with nitrogen for 30 minutes, the flask was cooled to 0° C. n-Butyl lithium (61 mL, 2.5 M in hexane, 153 mmole) was added via a syringe. After stirring for 1.5 hours, a solution of 2-bromobenzaldehyde (25.0 g, 135.1 mmole) in THF (100 mL) was dripped into the flask slowly (2 hours). After stirred for 48 hours, the reaction mixture was quenched with brine (250 mL). The aqueous layer was extracted with toluene (100 mL×2). The toluene layer was diluted with hexane to precipitate triphenylphosphine oxide. After rotary evaporating off the solvent, the crude product was purified by column chromatography (silica gel 60-200 mesh), with 100% hexane as eluding solvent. First fraction, yield 11.5 g (41%). 8.8 Grams (48 mmole) of o-bromostyrene was used for the next reaction. Into a 3-necked round bottom flask fitted with condenser, self-equalizing funnel, a stopper and charged with magnesium (10 g, pre-activated), o-bromostyrene in 30 mL THF was added to cover Mg. After initiation of the reaction, the rest of bromide solution was added slowly and the mixture was refluxed for 1.5 hours. Into another 3-necked flask, acetic anhydride (10 g, 98 mmole) was dissolved in THF (30 mL) and the flask was cooled with dry ice/isopropanol. The Grignard reagent was transferred slowly (circa 1 hour) via a cannula needle and the mixture was stirred for 2.5 hours at −70° C. After allowing to warm to room temperature, the mixture was then quenched with aqueous ammonium chloride and extracted with ethyl acetate (100 mL×2). After washing with water, dried over sodium sulfate and removal of the solvent, yellow oil was obtained. Yield: 6.5 gram (93%). 1H-NMR (CDCl3, δ): 5.3 (d, 1H), 5.6 (d, 1H); 7.2 (q, 1H), 7.3 (t, 1H), 7.4 (t, 1H); 7.55 (d, 1H); 7.6 (d, 1H). 13C-NMR: 30, 116, 127, 128, 130, 132, 136, 137.5, 138, 201. Epoxidation using a method similar to that described above did not provide a clean product.
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
54.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
48 mmol
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10 g
Type
reactant
Reaction Step Nine
Name
Quantity
30 mL
Type
solvent
Reaction Step Nine
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C([Li])CCC.BrC1C=CC=C[C:8]=1[CH:9]=[O:10].Br[C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=[CH2:19].[Mg].[Br-].C(OC(=O)C)(=O)C.C(=O)=O.C(O)(C)C>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH:18]([C:17]1[CH:20]=[CH:21][CH:22]=[CH:23][C:16]=1[C:9](=[O:10])[CH3:8])=[CH2:19] |f:6.7,8.9|

Inputs

Step One
Name
Quantity
61 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
54.5 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Step Six
Name
Quantity
48 mmol
Type
reactant
Smiles
BrC1=C(C=C)C=CC=C1
Step Seven
Name
Quantity
10 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C)C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Nine
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Ten
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)(C)O
Step Eleven
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3 necked 500 mL round bottom flask, equipped with a cooling condenser
ADDITION
Type
ADDITION
Details
addition funnel
ADDITION
Type
ADDITION
Details
was added via a syringe
CUSTOM
Type
CUSTOM
Details
was dripped into the flask slowly (2 hours)
Duration
2 h
STIRRING
Type
STIRRING
Details
After stirred for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with brine (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene (100 mL×2)
ADDITION
Type
ADDITION
Details
The toluene layer was diluted with hexane
CUSTOM
Type
CUSTOM
Details
to precipitate triphenylphosphine oxide
CUSTOM
Type
CUSTOM
Details
After rotary evaporating off the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel 60-200 mesh), with 100% hexane
CUSTOM
Type
CUSTOM
Details
Into a 3-necked round bottom flask fitted with condenser, self-equalizing funnel
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After initiation of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
(circa 1 hour)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2.5 hours at −70° C
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
the mixture was then quenched with aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL×2)
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate and removal of the solvent
CUSTOM
Type
CUSTOM
Details
yellow oil was obtained
CUSTOM
Type
CUSTOM
Details
above did not provide a clean product

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=C)C1=C(C=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.